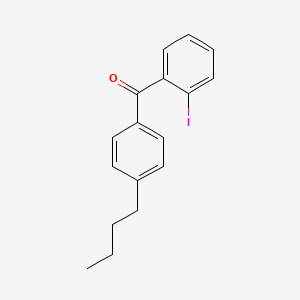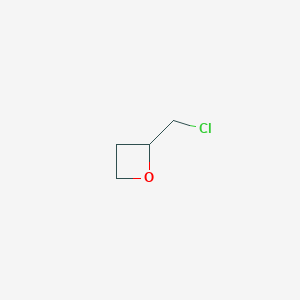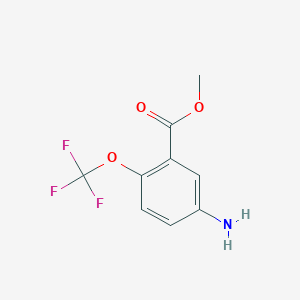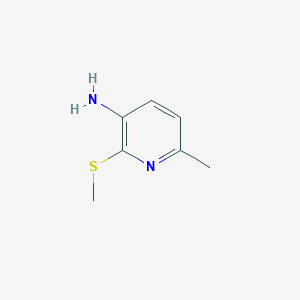
4-Chloroquinoline-3-carboxamide
Descripción general
Descripción
4-Chloroquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in medicinal chemistry due to their vast therapeutic potential . A green and efficient synthetic methodology has been adopted for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . Various synthesis protocols have been reported, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, containing a chlorine atom and a carboxamide group . The InChI code for this compound is 1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H .Aplicaciones Científicas De Investigación
Organocatalytic Synthesis and Pharmacological Properties
A study by Wilhelm et al. (2014) explored the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which demonstrated effectiveness in anticonvulsant, antinociceptive, and anti-inflammatory activities in vivo. This protocol offers an efficient method for producing new heterocyclic compounds with pharmacological activities (Wilhelm et al., 2014).
Regioselectivity of the N-Ethylation Reaction
Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, emphasizing its significance in medicinal chemistry due to its biological and synthetic versatility, particularly in antibacterial and antiviral activities (Batalha et al., 2019).
Gastric H+/K+-ATPase Inhibitors
Uchida et al. (1995) synthesized and evaluated 4-(phenylamino)quinoline-3-carboxamides for their antisecretory activity against histamine-induced gastric acid secretion in rats. These compounds, especially N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide, showed potential as candidate antiulcer agents (Uchida et al., 1995).
Antibacterial Activity Studies
Shivaraj et al. (2013) reported the synthesis of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, which displayed antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their relevance in combating bacterial infections (Shivaraj et al., 2013).
Cytotoxic Activities Against Human Bladder Cells
Sonego et al. (2019) explored the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, particularly their cytotoxic activities against human bladder carcinoma cells, demonstrating significant cell death, cell cycle arrest, and apoptosis upon treatment (Sonego et al., 2019).
Quantum Mechanical and Molecular Docking Studies
Saral et al. (2020) conducted a comprehensive study on 2-Chloroquinoline-3-Carboxamide, encompassing quantum mechanical, spectroscopic vibrational analysis, and molecular docking studies to understand its biological action, highlighting its potential in anti-malarial and antagonist activities (Saral et al., 2020).
Safety and Hazards
Direcciones Futuras
4-Chloroquinoline-3-carboxamide and its derivatives have been reported to harbor vast therapeutic potential . The future directions in the research of this compound may include the exploration of its therapeutic potential and the development of simpler, scalable, and efficient methodologies for its synthesis .
Propiedades
IUPAC Name |
4-chloroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBZBXZRAXRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623175 | |
| Record name | 4-Chloroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476193-87-0 | |
| Record name | 4-Chloroquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


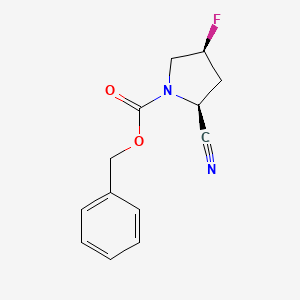
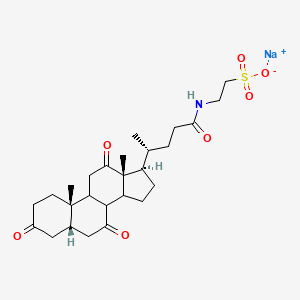
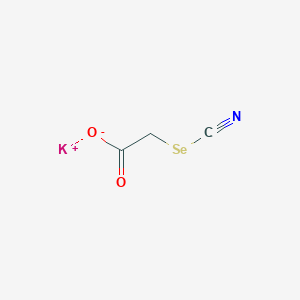
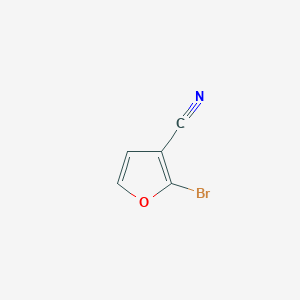
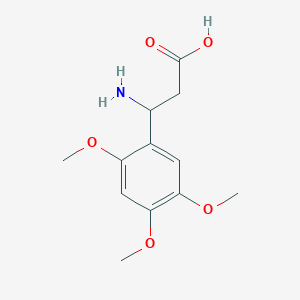
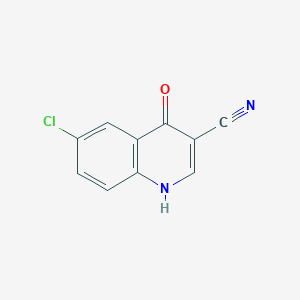
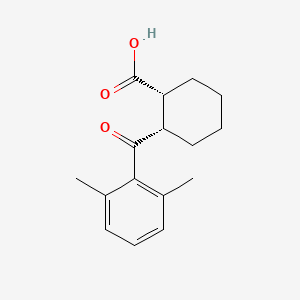
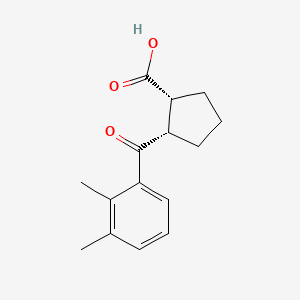
![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)
